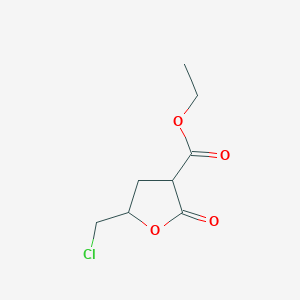

Ethyl 5-(chloromethyl)-2-oxotetrahydrofuran-3-carboxylate

Descripción

Ethyl 5-(chloromethyl)-2-oxotetrahydrofuran-3-carboxylate (CAS: 5406-65-5) is a heterocyclic ester featuring a tetrahydrofuran ring substituted with a chloromethyl group, an oxo group, and an ethyl carboxylate moiety. Its molecular formula is C₈H₁₁ClO₄, with a molecular weight of 206.63 g/mol. This compound is synthesized via regioselective chloromethylation reactions, such as the reaction of ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate with N-chlorosuccinimide (NCS), achieving yields up to 83% in ethyl acetate or tetrahydrofuran . The chloromethyl group enhances reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Propiedades

IUPAC Name |

ethyl 5-(chloromethyl)-2-oxooxolane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClO4/c1-2-12-7(10)6-3-5(4-9)13-8(6)11/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMJQRNPBNDMAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(OC1=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40278428 | |

| Record name | ethyl 5-(chloromethyl)-2-oxotetrahydrofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5406-65-5 | |

| Record name | NSC7289 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 5-(chloromethyl)-2-oxotetrahydrofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Chloromethylation Reaction

The primary method for synthesizing this compound is through chloromethylation using chloromethylating agents such as:

These reactions are generally performed in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis and side reactions. The reaction is typically conducted at low temperatures to enhance selectivity and yield.

Reaction Conditions

The following table summarizes the common reagents and conditions used in the preparation of this compound.

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Chloromethylation | Chloromethyl methyl ether | Anhydrous, low temperature |

| Triethylamine | ||

| Chloromethyl chloroformate |

Industrial Production Methods

In an industrial setting, production methods can be optimized for scale-up. Techniques may include:

Continuous Flow Reactors : These maintain consistent temperature and reagent concentrations, enhancing reaction efficiency.

Use of Catalysts : Catalysts like zinc iodide can improve yields and reduce reaction times.

Analysis of Reaction Products

This compound can undergo various chemical transformations due to its reactive chloromethyl group. Common reactions include:

Nucleophilic Substitution : The chloromethyl group can be replaced by nucleophiles such as amines or thiols.

Oxidation : The compound can be oxidized to introduce additional functional groups.

Reduction : Reduction reactions can convert the carbonyl group into alcohols or other reduced forms.

Biological Activity and Applications

Research indicates that derivatives of this compound exhibit significant biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Studies have shown that this compound exhibits antibacterial activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves disrupting bacterial cell wall synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-(chloromethyl)-2-oxotetrahydrofuran-3-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group into alcohols or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid or an ester.

Aplicaciones Científicas De Investigación

Reaction Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Nucleophilic Substitution | Sodium azide, potassium thiolate | Mild conditions |

| Oxidation | Potassium permanganate | Varies based on substrate |

| Reduction | Lithium aluminum hydride | Anhydrous environment |

Organic Synthesis

Ethyl 5-(chloromethyl)-2-oxotetrahydrofuran-3-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity allows for the formation of various derivatives that can be further modified to create pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound's derivatives have been investigated for potential antimicrobial and anticancer activities. Research indicates that modifications to its structure can enhance biological efficacy against resistant bacterial strains and various cancer cell lines .

Antimicrobial Activity

Studies have shown significant antibacterial activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves the compound's ability to disrupt bacterial cell wall synthesis.

Anticancer Potential

In vitro studies demonstrated that the compound could induce apoptosis in cancer cells by inhibiting fatty acid synthase (FASN), a critical enzyme for cancer cell proliferation. This inhibition leads to reduced tumor growth in animal models .

Material Science

This compound is also utilized in developing novel materials, including polymers and coatings that exhibit specific properties due to their unique chemical structure.

Comparative Analysis with Related Compounds

The unique structure of this compound can be compared with similar compounds to highlight its distinctive properties:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 2-Oxotetrahydrofuran-3-Carboxylate | Lacks chloromethyl group | Lower reactivity; less biological activity |

| 5-(Chloromethyl)-2-Oxotetrahydrofuran-3-Carboxylic Acid | Contains carboxylic acid group | Different acidity; varied reactivity |

| 4-Methylene-2-Octyl-5-Oxotetrahydrofuran-3-Carboxylic Acid (C75) | Similar core structure | Inhibitor of FASN; demonstrated anticancer effects |

Antimicrobial Efficacy

A peer-reviewed study highlighted that derivatives of this compound exhibited significant antibacterial activity against resistant strains like MRSA. Modifications to the compound's structure were shown to enhance efficacy significantly.

Anticancer Research

In vitro studies indicated that this compound reduces cell viability in melanoma and leukemia cell lines by inducing apoptosis through mitochondrial dysfunction. The inhibition of fatty acid synthesis was linked to reduced tumor growth in animal models, showcasing its potential as an anticancer agent .

Mecanismo De Acción

The mechanism of action of Ethyl 5-(chloromethyl)-2-oxotetrahydrofuran-3-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.

Comparación Con Compuestos Similares

Ethyl 5-(Chloromethyl)imidazo[1,2-a]pyridine-3-Carboxylate (CAS: N/A)

- Structure : Contains an imidazopyridine ring instead of tetrahydrofuran.

- Synthesis : Derived from ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate via NCS-mediated chloromethylation in ethyl acetate (83% yield) or acetic acid (yielding a dihydroimidazopyridine derivative) .

- Reactivity : The aromatic imidazopyridine system confers greater stability but reduces ring-opening reactivity compared to the tetrahydrofuran analog.

Ethyl 5-(Acetyloxy)-2-Methyl-1-Benzofuran-3-Carboxylate (CAS: N/A)

- Structure : Features a benzofuran core with acetyloxy and methyl substituents (C₁₄H₁₄O₅; MW: 278.26 g/mol) .

- Functional Groups : The acetyloxy group (-OAc) is less electrophilic than the chloromethyl (-CH₂Cl) group, limiting its utility in nucleophilic substitution reactions.

- Applications : Likely used in materials science due to the aromatic benzofuran system, which enhances UV stability.

Discontinued Esters (CymitQuimica Data)

- Examples include methyl 1-butyl-4-iodo-1H-pyrazole-3-carboxylate and ethyl 3,3-difluoropropanoate.

- Key Differences : The discontinuation of these esters suggests inferior stability or niche applications compared to ethyl 5-(chloromethyl)-2-oxotetrahydrofuran-3-carboxylate, which remains available (Ref: 10-F726693) .

Application and Reactivity Profiles

- This compound :

- Pharmaceuticals : Serves as a precursor for antiviral or anticancer agents due to the electrophilic chloromethyl group.

- Agrochemicals : Used in pesticide synthesis via nucleophilic substitution reactions.

- Ethyl 5-(Acetyloxy)-2-Methyl-1-Benzofuran-3-Carboxylate :

- Materials Science : Benzofuran derivatives are employed in OLEDs and dyes owing to their fluorescence properties .

Actividad Biológica

Ethyl 5-(chloromethyl)-2-oxotetrahydrofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the biological activity of this compound, presenting research findings, case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C8H11ClO4

- CAS Number : 5406-65-5

The compound features a chloromethyl group, which enhances its reactivity and allows for various nucleophilic substitution reactions. This reactivity is pivotal for its applications in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through its chloromethyl group. This group can undergo nucleophilic attack, facilitating the formation of new compounds that may exhibit desired biological activities.

Key Mechanisms Include:

- Nucleophilic Substitution Reactions : The chloromethyl group reacts with nucleophiles, potentially leading to the formation of biologically active derivatives.

- Electrophilic Interactions : The carbonyl and ester functionalities can engage in electrophilic interactions, influencing metabolic pathways in cells.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit promising antimicrobial activity. For instance, studies have shown that modifications to the structure can enhance efficacy against various bacterial strains.

Anticancer Activity

The compound has been explored for its anticancer potential. A notable study highlighted its effectiveness against several cancer cell lines, including melanoma and leukemia. The mechanism involves the inhibition of fatty acid synthase (FASN), which is crucial for cancer cell proliferation.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 2-Oxotetrahydrofuran-3-Carboxylate | Lacks chloromethyl group | Less reactive; lower biological activity |

| 5-(Chloromethyl)-2-Oxotetrahydrofuran-3-Carboxylic Acid | Contains carboxylic acid group | Different acidity; potential for varied reactivity |

| 4-Methylene-2-Octyl-5-Oxotetrahydrofuran-3-Carboxylic Acid (C75) | Similar core structure | Inhibitor of FASN; demonstrated anticancer effects |

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

- Anticancer Research : In vitro studies indicated that the compound could reduce cell viability in cancer cell lines by inducing apoptosis through mitochondrial dysfunction . The compound's ability to inhibit fatty acid synthesis was linked to reduced tumor growth in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.